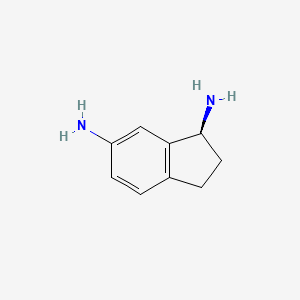
(S)-1,6-Diaminoindane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1,6-Diaminoindane is a chiral organic compound with two amino groups attached to an indane backbone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chiral center in the indane structure adds to its uniqueness and potential for enantioselective synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,6-Diaminoindane typically involves the reduction of the corresponding nitro compound. One common method is the catalytic hydrogenation of 1,6-dinitroindane using a palladium catalyst under hydrogen gas. The reaction is carried out in an appropriate solvent such as ethanol or methanol at elevated temperatures and pressures to achieve complete reduction to the diamine.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar hydrogenation processes but with optimized conditions for large-scale synthesis. Continuous flow reactors and high-pressure hydrogenation systems are often employed to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: (S)-1,6-Diaminoindane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms, which can then be substituted with other nucleophiles.
Major Products:
Oxidation: Nitroindane derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1,6-Diaminoindane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly for its chiral properties which can lead to enantioselective drug synthesis.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Mechanism of Action
The mechanism of action of (S)-1,6-Diaminoindane in biological systems involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The chiral nature of the compound allows for selective binding to enantiomer-specific sites, which is crucial in drug design and development.
Comparison with Similar Compounds
1,6-Diaminohexane: A linear analogue with similar amino functionalities but lacking the indane structure.
1,2-Diaminocyclohexane: Another cyclic diamine with different ring size and properties.
1,4-Diaminobutane: A shorter chain diamine with different reactivity and applications.
Uniqueness: (S)-1,6-Diaminoindane stands out due to its chiral indane backbone, which imparts unique stereochemical properties. This makes it particularly valuable in applications requiring enantioselectivity, such as asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(1S)-2,3-dihydro-1H-indene-1,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,10-11H2/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOXBKDMGPKLBH-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














